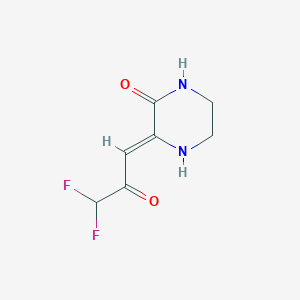

3-(3,3-Difluoro-2-oxopropylidene)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for several hours . This method yields the target compound in excellent yields under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives of the compound.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antibacterial properties.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar trifluoromethyl group and fused ring system but differs in the specific arrangement of nitrogen atoms in the ring.

2-(Trifluoromethyl)pyrazine: This simpler compound lacks the fused imidazo ring but retains the trifluoromethyl group.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring fusion and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the development of new drugs and materials.

Biological Activity

3-(3,3-Difluoro-2-oxopropylidene)piperazin-2-one is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings, including data tables and case studies.

- Molecular Formula : C7H8F2N2O

- Molecular Weight : 190.15 g/mol

- CAS Number : 147917-04-2

- Chemical Structure : The compound features a piperazine core with a difluoro-substituted oxopropylidene group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that modifications in the piperazine structure can significantly alter its pharmacological profile.

Antimicrobial Properties

Studies have shown that derivatives of piperazine compounds exhibit antimicrobial activity. For instance, certain piperazine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms in the structure has been linked to enhanced antibacterial properties due to increased lipophilicity and membrane permeability .

Anticancer Activity

Research has indicated that piperazine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines .

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth, suggesting potential for development as an antibiotic agent. -

Anticancer Research :

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation. These findings support further investigation into its use as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(3,3-Difluoro-2-oxopropylidene)piperazin-2-one, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions using piperazin-2-one derivatives and fluorinated carbonyl precursors. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of fluorinated intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can achieve >95% purity. Monitor by TLC or HPLC .

- Quality Control : Verify purity via 1H/19F NMR and LC-MS to confirm absence of byproducts like unreacted piperazin-2-one or over-fluorinated species .

Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?

- Methodological Answer :

- Spectroscopy : 1H NMR (δ 3.2–3.8 ppm for piperazine protons; δ 4.5–5.0 ppm for difluoro groups) and 19F NMR (δ -120 to -140 ppm for CF2) provide structural confirmation .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ions (e.g., [M+H]+ at m/z 229.08) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects impurities at <0.1% levels .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in inert gas (N2) to prevent oxidation .

- Light Sensitivity : Protect from UV exposure using amber glass vials, as the difluoro group may undergo photolytic cleavage .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the oxopropylidene moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) guide the design of reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for fluorination or cyclization steps. For example, assess the feasibility of substituting difluoro groups with other halogens .

- Solvent Effects : Conduct COSMO-RS simulations to predict solvent compatibility and optimize reaction yields .

- Data Integration : Combine computational outputs with robotic high-throughput screening to validate synthetic routes .

Q. How should researchers resolve contradictions between experimental reactivity data and theoretical predictions?

- Methodological Answer :

- Case Study : If observed reactivity in nucleophilic substitutions deviates from DFT predictions:

Re-examine Assumptions : Verify solvent polarity and steric effects in simulations.

Experimental Validation : Conduct kinetic isotope effect (KIE) studies or isotopic labeling to identify rate-determining steps .

Error Analysis : Compare computational basis sets (e.g., B3LYP vs. M06-2X) to assess systematic biases .

Q. What factorial design approaches are optimal for optimizing reaction conditions (e.g., solvent, catalyst, temperature)?

- Methodological Answer :

- Screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, temperature) with minimal experiments .

- Optimization : Apply a central composite design (CCD) to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .

- Validation : Confirm robustness via triplicate runs at center points and adjust for batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in related piperazinone derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the difluoro group (e.g., CF3, CHF2) or piperazine ring substituents .

- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with molecular docking to correlate structural changes with activity .

- Data Cross-Validation : Use machine learning (e.g., random forest models) to predict bioactivity from physicochemical descriptors (logP, polar surface area) .

Properties

Molecular Formula |

C7H8F2N2O2 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

(3Z)-3-(3,3-difluoro-2-oxopropylidene)piperazin-2-one |

InChI |

InChI=1S/C7H8F2N2O2/c8-6(9)5(12)3-4-7(13)11-2-1-10-4/h3,6,10H,1-2H2,(H,11,13)/b4-3- |

InChI Key |

ZJMJINBTHWAJIV-ARJAWSKDSA-N |

Isomeric SMILES |

C1CNC(=O)/C(=C/C(=O)C(F)F)/N1 |

Canonical SMILES |

C1CNC(=O)C(=CC(=O)C(F)F)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.